molecular formula C8H18ClN B2376477 2-Methylhept-6-en-3-amine hydrochloride CAS No. 882855-04-1

2-Methylhept-6-en-3-amine hydrochloride

Cat. No.: B2376477
CAS No.: 882855-04-1
M. Wt: 163.69
InChI Key: YFJWRJLDYQMUEP-UHFFFAOYSA-N
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Description

2-Methylhept-6-en-3-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-6-en-3-amine hydrochloride typically involves the reaction of 2-Methylhept-6-en-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving 2-Methylhept-6-en-3-amine in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolating the product by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-6-en-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylhept-6-en-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhept-6-en-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Methylhept-6-en-3-amine: The parent amine without the hydrochloride salt.

    Hept-6-en-3-amine: A similar compound with a different alkyl group.

    2-Methylhept-6-en-3-ol: An alcohol derivative of the compound.

Uniqueness

2-Methylhept-6-en-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

2-methylhept-6-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-5-6-8(9)7(2)3;/h4,7-8H,1,5-6,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJWRJLDYQMUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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